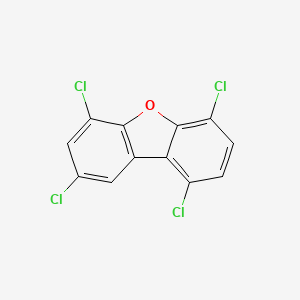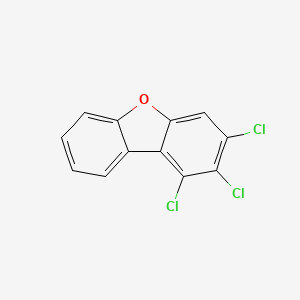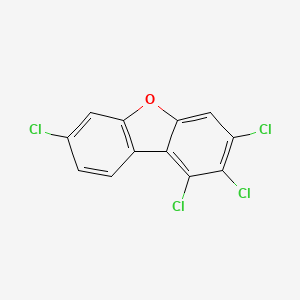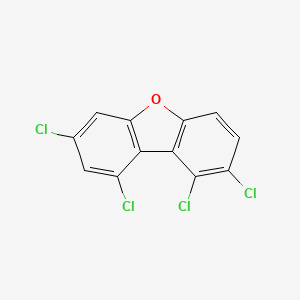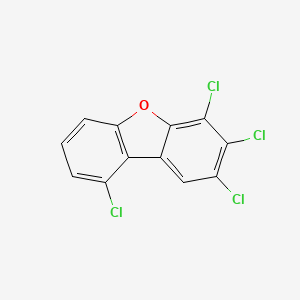
1,2,3,4,9-Pentachlorodibenzofuran
Vue d'ensemble
Description
1,2,3,4,9-Pentachlorodibenzofuran is a type of polychlorinated dibenzofurans (PCDD/F), which are a family of organic compounds with one or several of the hydrogens in the dibenzofuran structure replaced by chlorines . It is a toxic compound detected in various environmental contaminants .
Synthesis Analysis
Polychlorinated dibenzofurans (PCDFs) can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides, or of non-chlorine containing products in the presence of chlorine donors .Molecular Structure Analysis
The general chemical structure of PCDFs, where 2 ≤ n+m ≤ 8, structures of the ten 2,3,7,8-substituted PCDF congeners that are toxicologically of most relevance .Chemical Reactions Analysis
Polychlorinated dibenzofurans are very unreactive. Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms . They are incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis
1,2,3,4,9-Pentachlorodibenzofuran is a solid and insoluble in water . It is probably combustible .Applications De Recherche Scientifique
Toxicity and Health Impact Studies
1,2,3,4,9-Pentachlorodibenzofuran has been a subject of research primarily for its toxicological effects and its interaction with biological systems. For instance, studies have focused on the comparative toxicity of pentachlorodibenzofuran isomers in different animal models, including mice and rats, to understand their health impacts. The study by Nagayama et al. (1985) explored the long-term effects of 2,3,4,7,8-Pentachlorodibenzofuran on different strains of mice, particularly looking at its effects on hepatic enzyme activity and binding to cytosolic receptor protein (Nagayama et al., 1985). Another study by Kuroki et al. (1986) investigated the high affinity of 2,3,4,7,8-pentachlorodibenzofuran to cytochrome P-450 in rat hepatic microsomes, highlighting its potential toxicological implications (Kuroki et al., 1986).
Environmental Presence and Measurement Techniques
Pentachlorodibenzofuran's presence in the environment, particularly in relation to industrial activities, has also been a focal point of research. Itoh et al. (2008) conducted a study using gas chromatography combined with multiphoton ionization–mass spectrometry (GC–MPI–MS) to measure pentachlorodibenzofurans in flue gas, demonstrating advanced techniques for detecting these compounds in environmental samples (Itoh et al., 2008).
Carcinogenicity and Genetic Studies
Research has also delved into the carcinogenic potential of pentachlorodibenzofurans. Nishizumi (1991) examined the carcinogenicity of pentachlorodibenzofuran and hexachlorodibenzofuran in rats via oral administration, providing insights into the tumorigenic potency of these compounds (Nishizumi, 1991). Additionally, studies have looked into the genetic aspects of toxicity, as seen in a study by Nagayama et al. (1990), who investigated the comparative toxicologic effects of pentachlorodibenzofuran in different mouse strains (Nagayama et al., 1990).
Metabolism and Disposition Studies
Understanding the metabolism and disposition of pentachlorodibenzofurans has also been crucial. Brewster et al. (1988) explored the disposition of pentachlorodibenzofuran in rats, comparing it with other dibenzofurans to understand their distribution and elimination patterns (Brewster & Birnbaum, 1988).
Mécanisme D'action
Safety and Hazards
Orientations Futures
As a persistent organic pollutant (POP), it is classified among the dirty dozen in the Stockholm Convention on Persistent Organic Pollutants . The risks from exposure to chlorinated dioxin and furan mixtures have traditionally been assessed as a function of their relative potency to 2,3,7,8-tetrachlorodibenzodioxin (TCDD) using a toxicity equivalence factor (TEF) approach .
Propriétés
IUPAC Name |
1,2,3,4,9-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-2-1-3-5-6(4)7-8(14)9(15)10(16)11(17)12(7)18-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSZNZVZXOFRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232562 | |
| Record name | 1,2,3,4,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,9-Pentachlorodibenzofuran | |
CAS RN |
83704-49-8 | |
| Record name | 1,2,3,4,9-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,9-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6G5VT4BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



